Pyrrolomycin A

Antibacterial Gram-Negative Structure-Activity Relationship

Pyrrolomycin A (2,3-dichloro-4-nitropyrrole) is the minimal pharmacophore of the pyrrolomycin family. Select this compound when Gram-negative activity is paramount: it exhibits ~2-fold greater potency against K. pneumoniae and S. typhi versus Pyrrolomycin B. Its stripped-down scaffold is essential for protonophoric uncoupling SAR studies and serves as the direct starting material for N-alkylated antifungal derivatives described in patent literature. Generic substitution with other pyrrolomycins is scientifically invalid due to divergent activity profiles driven by halogenation patterns.

Molecular Formula C4H2Cl2N2O2
Molecular Weight 180.97 g/mol
CAS No. 79763-01-2
Cat. No. B1217792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolomycin A
CAS79763-01-2
Synonymspyrrolomycin A
SF-2080A
Molecular FormulaC4H2Cl2N2O2
Molecular Weight180.97 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C4H2Cl2N2O2/c5-3-2(8(9)10)1-7-4(3)6/h1,7H
InChIKeyCDHAYBUDIPNGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolomycin A (CAS 79763-01-2) – Sourcing the Simplest Pyrrolomycin for Antibiotic Research and Structural Probing


Pyrrolomycin A (CAS 79763-01-2) is the simplest member of the pyrrolomycin family, a class of polyhalogenated, nitrated pyrrole antibiotics produced by several Streptomyces species [1]. Its chemical structure is 2,3-dichloro-4-nitropyrrole (molecular formula C₄H₂Cl₂N₂O₂, MW 180.98) . This compound exhibits broad-spectrum anti-infective activity against Gram-positive bacteria, Gram-negative bacteria, and certain fungi [2]. As the foundational, unadorned scaffold of the pyrrolomycin class, Pyrrolomycin A serves as an essential chemical probe for delineating structure-activity relationships (SAR) and as a core starting material for synthesizing more complex analogs [1].

Why Pyrrolomycin A (79763-01-2) Cannot Be Replaced by Other Pyrrolomycins in Targeted Research


Generic substitution among pyrrolomycins is not scientifically valid because their biological activity profiles diverge significantly based on subtle structural modifications. While all members share a halogenated pyrrole core, the presence or absence of a phenyl ring, the degree of halogenation, and the specific substitution pattern critically dictate their spectrum of activity, potency, and toxicity [1]. As the simplest and most structurally 'stripped-down' analog, Pyrrolomycin A exhibits a distinct and often broader Gram-negative antibacterial activity compared to more complex family members like Pyrrolomycin C and D, which show superior Gram-positive potency [2]. Furthermore, the mechanism of action—protonophoric uncoupling of oxidative phosphorylation—is conserved but its efficiency varies dramatically between analogs due to differences in membrane permeability and pKa [3]. Therefore, selecting the correct pyrrolomycin scaffold is a critical experimental variable, making Pyrrolomycin A an irreplaceable reference point for SAR and a specific tool where Gram-negative activity is paramount.

Quantitative Differentiation of Pyrrolomycin A: A Comparative Data Guide for Scientific Selection


Pyrrolomycin A Exhibits Superior Gram-Negative Activity Compared to Pyrrolomycin B

Pyrrolomycin A (PM-A) demonstrates quantitatively superior activity against Gram-negative pathogens relative to its close analog Pyrrolomycin B (PM-B), a critical differentiation for research targeting this class of bacteria [1].

Antibacterial Gram-Negative Structure-Activity Relationship

Pyrrolomycin A is Less Potent than Pyrrolomycin D Against Gram-Positive Bacteria

A key differentiation in selecting Pyrrolomycin A is its significantly lower potency against Gram-positive bacteria compared to the more complex analog Pyrrolomycin D (PM-D). This distinction is crucial for research applications where a less potent, more 'tool-like' compound is required to avoid off-target or toxic effects associated with highly potent agents [1].

Antibacterial Gram-Positive Potency Comparison

Pyrrolomycin A is the Foundational Scaffold for Potent Antifungal Derivatives

Pyrrolomycin A itself is the primary chemical scaffold for generating derivatives with enhanced antifungal activity. Patent literature explicitly demonstrates that chemical modification of Pyrrolomycin A by introducing triiodoallyl or iodopropargyl groups to the pyrrole nitrogen 'much more enhance[s] the antifungal activity' compared to the parent compound [1].

Antifungal Chemical Derivatization Structure-Activity Relationship

Pyrrolomycin A as the Simplest Member for Delineating Protonophore Potency

The protonophore activity of pyrrolomycins, which drives their antibacterial effect, is highly sensitive to structural changes. Pyrrolomycin A, lacking the phenyl ring present in Pyrrolomycins C and D, provides a baseline for quantifying the contribution of the dichloronitropyrrole core to membrane depolarization and uncoupling activity [1].

Mechanism of Action Protonophore Structure-Activity Relationship

Optimal Research and Industrial Use Cases for Pyrrolomycin A (79763-01-2)


Medicinal Chemistry: Synthesis of High-Potency Antifungal Derivatives

Pyrrolomycin A is the ideal starting material for the synthesis of novel antifungal agents. Patent literature explicitly describes the N-alkylation of Pyrrolomycin A with triiodoallyl or iodopropargyl groups to generate derivatives with 'remarkably high antifungal and antimicrobial activities' that are 'much more enhance[d]' relative to the parent [1]. This application is directly supported by the evidence of its utility as a core scaffold for chemical diversification [1].

Gram-Negative Antibacterial Research: A Scaffold with Quantified Potency

Research programs focused on Gram-negative pathogens should consider Pyrrolomycin A due to its demonstrated and quantifiable advantage over Pyrrolomycin B. In direct MIC comparison, Pyrrolomycin A is approximately 2-fold more potent against K. pneumoniae and S. typhi [1]. This makes Pyrrolomycin A a more relevant starting point than Pyrrolomycin B for hit-to-lead campaigns against these organisms.

Pharmacological Tool for Protonophore Mechanism Studies

For scientists investigating the molecular basis of protonophoric uncoupling, Pyrrolomycin A serves as an essential, minimal pharmacophore. By using Pyrrolomycin A as a baseline in comparative studies with more complex analogs (e.g., Pyr_C, Pyr_D), researchers can deconvolute the contributions of the core dichloronitropyrrole to membrane depolarization, a mechanism established as the primary mode of action for this antibiotic class [1].

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